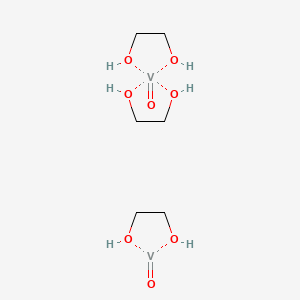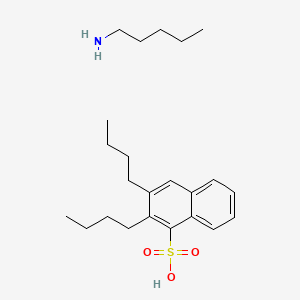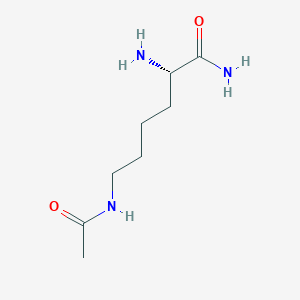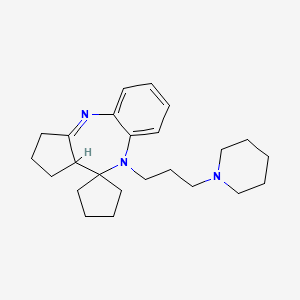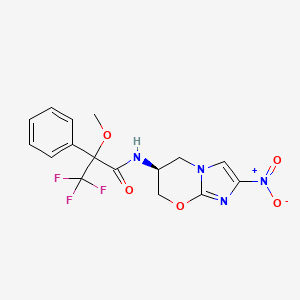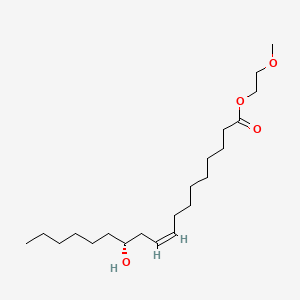
2-Methoxyethyl ricinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl ricinoleate is an ester derived from ricinoleic acid, a major component of castor oil. This compound is characterized by its molecular formula C21H40O4 and a molecular weight of 356.5399 g/mol . It is known for its unique chemical structure, which includes a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyethyl ricinoleate can be synthesized through the esterification of ricinoleic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the transesterification of castor oil with 2-methoxyethanol. This process is catalyzed by potassium hydroxide and is conducted at elevated temperatures to achieve high yields. The product is then purified through solvent partitioning and distillation to obtain a high-purity ester .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl ricinoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted esters.
Aplicaciones Científicas De Investigación
2-Methoxyethyl ricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of lipid metabolism and enzymatic reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a biolubricant and in the production of biodegradable polymers
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl ricinoleate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the ester group can undergo hydrolysis to release ricinoleic acid, which has known biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl ricinoleate
- Ethyl ricinoleate
- Butyl ricinoleate
Comparison
2-Methoxyethyl ricinoleate is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other ricinoleate esters. This makes it more suitable for specific applications, such as in biolubricants and biodegradable polymers, where enhanced stability and specific reactivity are required .
Propiedades
Número CAS |
142-21-2 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-methoxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h10,13,20,22H,3-9,11-12,14-19H2,1-2H3/b13-10-/t20-/m1/s1 |
Clave InChI |
QTRKSBZYBWSRBJ-KTZABMDBSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


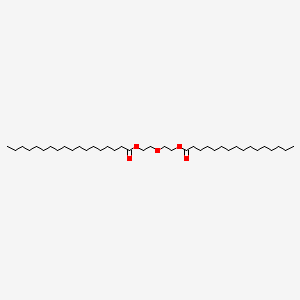
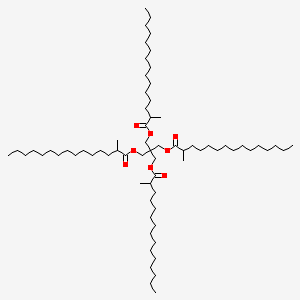

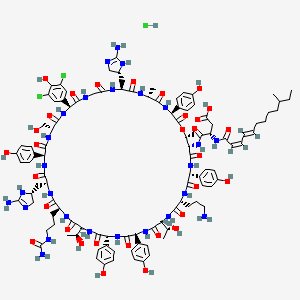

![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
